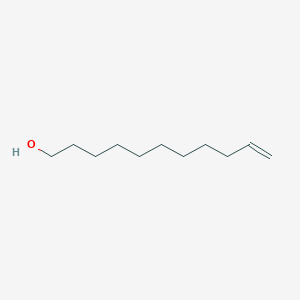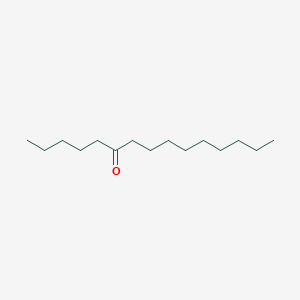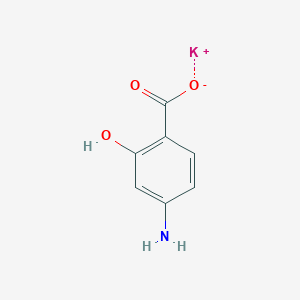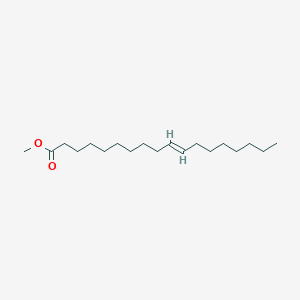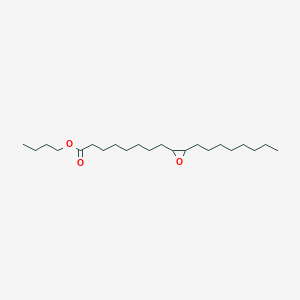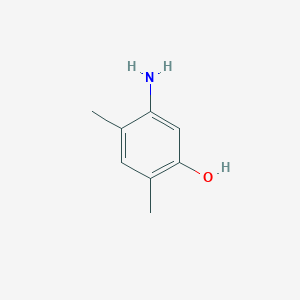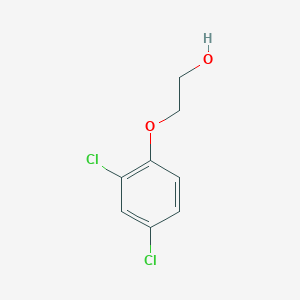
2-(2,4-Dichlorophenoxy)ethanol
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-(2,4-Dichlorophenoxy)ethanol involves several key steps, including esterification and reduction reactions. For instance, the synthesis of 2-(4-Chlorophenyl)ethanol, a compound with a similar chlorophenyl group, was achieved through esterification and reduction from its acetic acid derivative under optimized conditions, yielding over 95% (Yang Lirong, 2007). Similarly, a novel biopreparation method has been reported for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate, using recombinant Escherichia coli, demonstrating the potential for biotechnological synthesis routes (Tengyun Wei et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-(2,4-Dichlorophenoxy)ethanol has been elucidated using various spectroscopic techniques. For example, the structure of related compounds has been characterized by 1H NMR and MS, which are essential for confirming the presence of specific functional groups and the overall molecular framework (Yang Lirong, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-(2,4-Dichlorophenoxy)ethanol derivatives often include condensation with formaldehyde and etherization processes, reflecting their reactivity towards forming more complex molecules (G. Ferguson, R. McCrindle, A. Mcalees, 1989). The enzymatic processes have also shown promise in synthesizing chiral intermediates, indicating the compound's versatility in chemical transformations (Tengyun Wei et al., 2019).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-(2,4-Dichlorophenoxy)ethanol, such as solvates, have been studied, revealing insights into their solubility, crystal structure, and hydrogen bonding patterns. These properties are crucial for understanding the compound's behavior in various solvents and its potential applications in material science (Cong-ling Yang et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-(2,4-Dichlorophenoxy)ethanol and its derivatives are influenced by their functional groups and molecular structure. Studies on similar compounds have explored their reactivity, such as the formation of cation radicals and their role in oxidation reactions, which are important for understanding the compound's chemical behavior and potential as a functional material (P. Teunissen et al., 1998).
科学的研究の応用
Chemical Detection Systems : A study by Tong et al. (2014) discusses the use of 2,4-dichlorophenol (DCP) in facilitating the detection of specific chemicals through a catalyzed chromogenic reaction using iron (II) phthalocyanine (Tong et al., 2014).
Biocatalysis in Drug Synthesis : Miao et al. (2019) isolated a bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate in antifungal drug synthesis (Miao et al., 2019).
Adsorption and Separation of Cations : Prado and Airoldi (2001) used 2,4-dichlorophenoxyacetic acid chemically anchored on silica gel for the adsorption and separation of various metal cations from solutions (Prado & Airoldi, 2001).
Agricultural Herbicide Translocation : Research by Hunter and Mcintyre (1974) explored the translocation of 2,4-Dichlorophenoxyacetic acid in plants, which is crucial for understanding its effectiveness as a herbicide (Hunter & Mcintyre, 1974).
Plant Growth Regulation : Nash, Smith, and Wain (1968) studied the metabolism of 2-(2,4-Dichlorophenoxy)ethylamine in plants, providing insights into the growth-regulating activity of related compounds (Nash et al., 1968).
Cancer Research : Zhu et al. (2004) investigated the use of a molecule related to 2,3-Dichlorophenoxy)propyl]amino]ethanol in inducing apoptosis in cancer cells, highlighting its potential in cancer therapy (Zhu et al., 2004).
Toxicity and Environmental Impact Studies : Qi-yu (2011) reviewed the toxicity and residue issues of 2,4-dichlorophenoxy, an important aspect in environmental and health sciences (Qi-yu, 2011).
Extraction and Detection of Pesticides in Soil : Morozova et al. (2008) developed methods for extracting chlorophenoxy acids like 2,4-D from soil and determining their presence using immunoassay techniques, significant for environmental monitoring (Morozova et al., 2008).
Safety And Hazards
2-(2,4-Dichlorophenoxy)ethanol is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCMNBRZMKANQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870474 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)ethanol | |
CAS RN |
120-67-2, 14866-28-5 | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)ethane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4-Dichlorophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,4-DICHLOROPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N34K7N6Q37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






